molecular formula C14H24O2 B078270 2,5,7,9-Tetramethyl-2-decene-6,8-dione CAS No. 13851-07-5

2,5,7,9-Tetramethyl-2-decene-6,8-dione

Cat. No. B078270
CAS RN: 13851-07-5
M. Wt: 224.34 g/mol
InChI Key: VNEFXHWAHYWLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7,9-Tetramethyl-2-decene-6,8-dione, also known as muscone, is a natural organic compound that is widely used in the fragrance industry. It is a yellowish-brown liquid with a strong musky odor and is found in the musk gland of male musk deer. In recent years, muscone has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione is not fully understood. However, studies have suggested that 2,5,7,9-Tetramethyl-2-decene-6,8-dione may exert its biological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Muscone has also been found to interact with various cellular targets, such as ion channels, enzymes, and receptors.

Biochemical And Physiological Effects

Muscone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. In vivo studies have shown that 2,5,7,9-Tetramethyl-2-decene-6,8-dione can improve cognitive function, reduce inflammation, and protect against ischemic injury.

Advantages And Limitations For Lab Experiments

Muscone has several advantages for lab experiments, including its availability, stability, and low toxicity. However, 2,5,7,9-Tetramethyl-2-decene-6,8-dione also has some limitations, such as its strong musky odor, which can interfere with experimental results, and its limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for 2,5,7,9-Tetramethyl-2-decene-6,8-dione research. One direction is to further investigate the mechanism of action of 2,5,7,9-Tetramethyl-2-decene-6,8-dione and identify its cellular targets. Another direction is to explore the potential applications of 2,5,7,9-Tetramethyl-2-decene-6,8-dione in medicine, such as in the treatment of neurodegenerative diseases and cancer. Additionally, 2,5,7,9-Tetramethyl-2-decene-6,8-dione can be further studied for its potential applications in agriculture, such as in the development of plant growth regulators and biopesticides.

Synthesis Methods

Muscone can be synthesized through various methods, including chemical synthesis, microbial transformation, and plant extraction. The chemical synthesis method involves the reaction of 2,4,6,8-tetramethyl-1,3,5,7-tetraoxacyclooctane with acetic anhydride in the presence of sulfuric acid. Microbial transformation involves the use of microorganisms to convert precursors into 2,5,7,9-Tetramethyl-2-decene-6,8-dione. Plant extraction involves the extraction of 2,5,7,9-Tetramethyl-2-decene-6,8-dione from natural sources, such as musk deer gland secretions or plant extracts.

Scientific Research Applications

Muscone has been studied extensively for its potential applications in various fields, including fragrance industry, medicine, and agriculture. In the fragrance industry, 2,5,7,9-Tetramethyl-2-decene-6,8-dione is widely used as a musk fragrance enhancer due to its strong musky odor. In medicine, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In agriculture, 2,5,7,9-Tetramethyl-2-decene-6,8-dione has been found to enhance plant growth and improve crop yield.

properties

CAS RN

13851-07-5

Product Name

2,5,7,9-Tetramethyl-2-decene-6,8-dione

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2,4,6,9-tetramethyldec-8-ene-3,5-dione

InChI

InChI=1S/C14H24O2/c1-9(2)7-8-11(5)14(16)12(6)13(15)10(3)4/h7,10-12H,8H2,1-6H3

InChI Key

VNEFXHWAHYWLHU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Canonical SMILES

CC(C)C(=O)C(C)C(=O)C(C)CC=C(C)C

Other CAS RN

13851-07-5

Origin of Product

United States

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